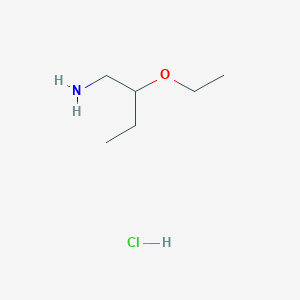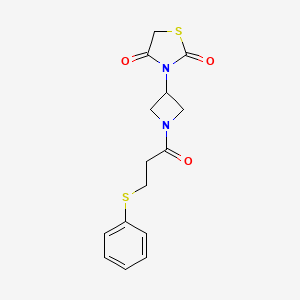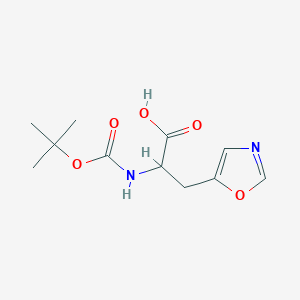![molecular formula C10H15BO3 B2513709 [4-(3-Methoxypropyl)phenyl]boronic acid CAS No. 173854-37-0](/img/structure/B2513709.png)
[4-(3-Methoxypropyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(3-Methoxypropyl)phenyl]boronic acid” is a chemical compound with the CAS Number: 173854-37-0 and a molecular weight of 194.04 .
Synthesis Analysis
The synthesis of boronic acids often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular structure of “[4-(3-Methoxypropyl)phenyl]boronic acid” is represented by the linear formula: C10H15BO3 . The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids are known to bind to diol and polyol motifs which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine .Physical And Chemical Properties Analysis
“[4-(3-Methoxypropyl)phenyl]boronic acid” is typically stored at room temperature . Boronic acids are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Structural Investigations : Boronic acids, including derivatives similar to [4-(3-Methoxypropyl)phenyl]boronic acid, are important building blocks in synthetic chemistry. They are used in the synthesis of various multifunctional compounds due to their ability to act as synthetic intermediates. Structural studies of such compounds, involving different substituents attached to a central C-H group, are crucial for understanding their properties and potential applications (Zhang et al., 2017).
- Formation of Tetraarylpentaborates : The formation of tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex has been studied. This process results in the formation of cationic rhodium complexes with new tetraarylpentaborates, indicating the versatility of boronic acids in forming complex structures (Nishihara et al., 2002).
Optical and Sensing Applications
- Optical Modulation and Sensing : A study explored the use of phenyl boronic acids, including derivatives similar to [4-(3-Methoxypropyl)phenyl]boronic acid, for optical modulation and saccharide recognition. The study found a clear link between the molecular structure of boronic acids and the optical properties of single-walled carbon nanotubes, indicating potential applications in sensing and molecular recognition (Mu et al., 2012).
- Fluorescence Quenching : Research into the fluorescence quenching properties of boronic acid derivatives in different solvents provides insights into their potential applications in chemical sensing and molecular diagnostics. The study of how the fluorescence quenching behavior changes with solvent and molecular environment reveals the versatile interactions of boronic acids (Geethanjali et al., 2015).
Binding and Complexation
- Carbohydrate-Binding Boronic Acids : A class of carbohydrate-binding boronic acids, superior to established analogues, has been described. These boronic acids show remarkable ability to complex model glycopyranosides under physiologically relevant conditions, indicating their potential in designing receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).
- Polymerisation Resistant Synthesis : The development of polymerisation resistant synthesis methods for phenylboronic acids showcases their importance in creating functional polymers. The study highlights efficient synthetic strategies and their role in polymer chemistry (D'Hooge et al., 2008).
Other Applications
- Catalysis and Reaction Mechanisms : Boronic acids serve as versatile molecules in various domains, including catalysis. Research into their catalytic properties opens up possibilities for their use in organic reactions and molecular assembly (Hashimoto et al., 2015).
- Specific Reduction of Fructose : The application of boronic acids in the specific reduction of fructose in food matrices, such as fruit juice, showcases their potential in food technology. The ability to selectively bind and reduce fructose opens up new avenues in food processing and health-related applications (Pietsch & Richter, 2016).
Safety And Hazards
Future Directions
Boronic acids are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . They are also used in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
properties
IUPAC Name |
[4-(3-methoxypropyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-14-8-2-3-9-4-6-10(7-5-9)11(12)13/h4-7,12-13H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRVCBBLRHWKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCOC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Methoxypropyl)phenyl]boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-4-carboxylic acid](/img/structure/B2513629.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2513630.png)
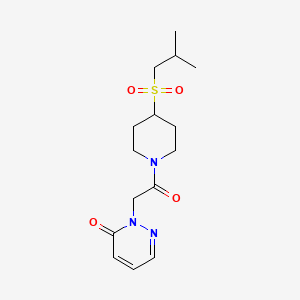
![N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2513635.png)
![(E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2513637.png)
![ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate](/img/structure/B2513638.png)
![3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2513639.png)
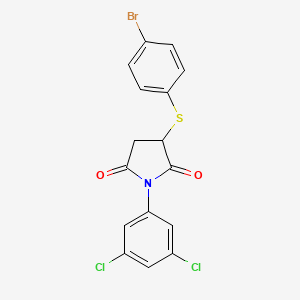
![3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2513641.png)
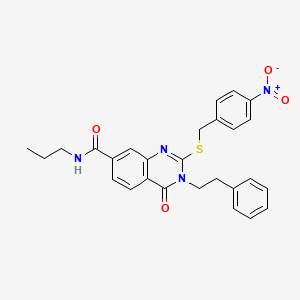
![2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide](/img/structure/B2513644.png)
